molecular formula C19H22N6O3 B14098306 4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14098306
M. Wt: 382.4 g/mol
InChI Key: JJHXZJUNVJRGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with hydroxy, methoxyphenyl, and aminoethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Substitution reactions: Introduction of the hydroxy, methoxyphenyl, and aminoethyl groups is carried out through substitution reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, green solvents, and scalable reaction conditions to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxyphenyl and aminoethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the aminoethyl group may produce primary amines.

Scientific Research Applications

4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: These compounds share similar structural features and may exhibit comparable biological activities.

    Purine analogs: Compounds with a purine core and various substitutions, such as caffeine and theobromine.

Uniqueness

4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

6-[2-(3-methoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H22N6O3/c1-11-12(2)25-15-16(23(3)19(27)22-17(15)26)21-18(25)24(11)9-8-20-13-6-5-7-14(10-13)28-4/h5-7,10,20H,8-9H2,1-4H3,(H,22,26,27)

InChI Key

JJHXZJUNVJRGDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)NC3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.